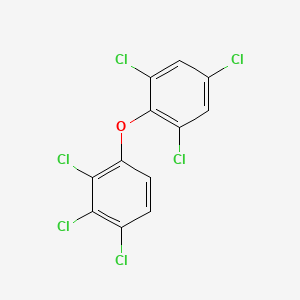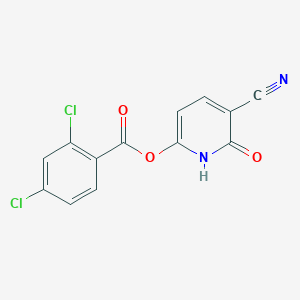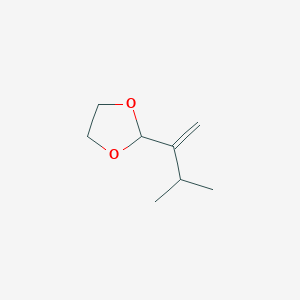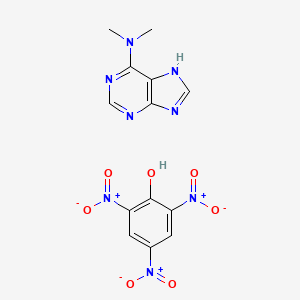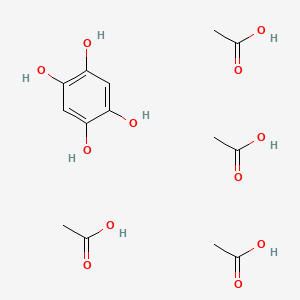
Acetic acid;benzene-1,2,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;benzene-1,2,4,5-tetrol is a compound that combines the properties of acetic acid and benzene-1,2,4,5-tetrol Acetic acid is a simple carboxylic acid known for its use in vinegar, while benzene-1,2,4,5-tetrol is a phenolic compound with four hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;benzene-1,2,4,5-tetrol can be achieved through several methods. One common approach involves the reaction of benzene-1,2,4,5-tetrol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;benzene-1,2,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Acetic acid;benzene-1,2,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and ligands.
Medicine: Its derivatives may have therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, coordination polymers, and covalent organic frameworks.
Mecanismo De Acción
The mechanism of action of acetic acid;benzene-1,2,4,5-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2,4,5-tetrol: Shares the phenolic structure but lacks the acetic acid component.
Hydroquinone: A related compound with two hydroxyl groups on the benzene ring.
Catechol: Another phenolic compound with two hydroxyl groups in ortho positions.
Uniqueness
Acetic acid;benzene-1,2,4,5-tetrol is unique due to the presence of both acetic acid and benzene-1,2,4,5-tetrol moieties. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
107770-91-2 |
|---|---|
Fórmula molecular |
C14H22O12 |
Peso molecular |
382.32 g/mol |
Nombre IUPAC |
acetic acid;benzene-1,2,4,5-tetrol |
InChI |
InChI=1S/C6H6O4.4C2H4O2/c7-3-1-4(8)6(10)2-5(3)9;4*1-2(3)4/h1-2,7-10H;4*1H3,(H,3,4) |
Clave InChI |
JQLKDEMZYIGEPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C(C(=CC(=C1O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)
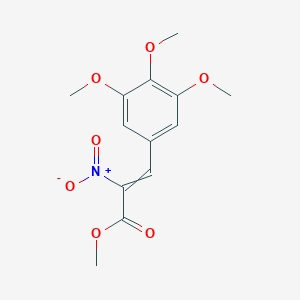

![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
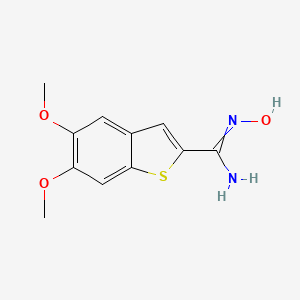

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

